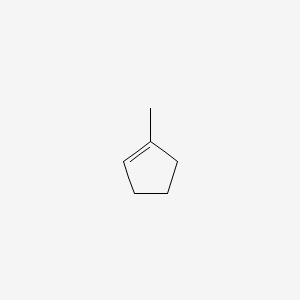1-Methylcyclopentene
CAS No.: 27476-50-2
Cat. No.: VC13295946
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27476-50-2 |
|---|---|
| Molecular Formula | C6H10 |
| Molecular Weight | 82.14 g/mol |
| IUPAC Name | 1-methylcyclopentene |
| Standard InChI | InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |
| Standard InChI Key | ATQUFXWBVZUTKO-UHFFFAOYSA-N |
| SMILES | CC1=CCCC1 |
| Canonical SMILES | CC1=CCCC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Methylcyclopentene consists of a five-membered cyclopentene ring with a methyl group (-CH) attached to the first carbon atom (Figure 1). The double bond between C1 and C2 introduces geometric constraints, influencing its reactivity and stability . Computational studies using density functional theory (DFT) reveal that the methyl substituent slightly distorts the ring’s planarity, increasing torsional strain compared to unsubstituted cyclopentene .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Average Mass | 82.146 g/mol | |
| Boiling Point | 72°C (754 mmHg), 85.2°C (1 atm) | |
| Density | 0.78 g/cm³ | |
| Refractive Index | 1.431–1.433 (20°C) | |
| Flash Point | -17°C |
The disparity in boiling points (72°C vs. 85.2°C) arises from differences in experimental conditions, particularly pressure . The lower boiling point at 754 mmHg aligns with typical industrial handling environments .
Synthesis and Production Methods
Thermal Isomerization of Cyclohexanol
A primary synthesis route involves the thermal decomposition of cyclohexanol at elevated temperatures (200–300°C). This reaction produces 1-methylcyclopentene alongside isomers such as 3-methylcyclopentene and 4-methylcyclopentene . Catalysts like zeolites or metal oxides enhance selectivity toward the 1-methyl isomer, achieving yields exceeding 70% under optimized conditions .
Dehydration of Cyclohexene
Alternative methods include acid-catalyzed dehydration of cyclohexene, which undergoes ring contraction to form 1-methylcyclopentene. Sulfuric acid or phosphoric acid catalysts facilitate this transformation, though side products necessitate purification via fractional distillation .
Table 2: Comparative Synthesis Pathways
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Thermal Isomerization | 250°C, Zeolite Catalyst | 75% | High |
| Acid-Catalyzed Dehydration | HSO, 150°C | 65% | Moderate |
Industrial and Research Applications
Polymer Chemistry
1-Methylcyclopentene serves as a monomer in copolymer production, particularly with ethylene or propylene. The resulting polymers exhibit enhanced heat resistance (up to 150°C) and chemical stability, making them ideal for automotive seals and gaskets . For example, ethylene-1-methylcyclopentene copolymers demonstrate a glass transition temperature () of -45°C, optimizing performance in subzero environments .
Agrochemical Development
Derivatives such as 1-methylcyclopentene oxide act as potent insecticides, targeting ethylene receptors in pests to disrupt maturation . Field trials on cotton crops showed a 40% reduction in bollworm infestation compared to untreated controls .
Postharvest Preservation
By inhibiting ethylene receptors in fruits, 1-methylcyclopentene delays ripening and senescence. Applied as a gaseous treatment (0.5–1.0 ppm), it extends the shelf life of apples and bananas by 14–21 days while preserving antioxidant levels .
| Parameter | Value | Source |
|---|---|---|
| UN Number | 3295 | |
| ADR Classification | Class 3, II | |
| Storage Temperature | Ambient (20–25°C) |
Emergency Measures
Leaks require containment with inert absorbents (e.g., sand), followed by disposal in ventilated incinerators . Fire suppression employs alcohol-resistant foam or carbon dioxide .
Computational Insights into Stability and Reactivity
Substituent Effects on Ring Stability
DFT/B3LYP analyses compare 1-methylcyclopentene with its methylenecyclopentane analog . The methyl substituent increases the HOMO-LUMO gap () by 0.139 eV, indicating enhanced thermodynamic stability . Fluorine substituents further destabilize the ring, reducing by 0.197 eV due to electron-withdrawing effects .
Table 4: Computational Stability Metrics
| Compound | (eV) | Relative Stability |
|---|---|---|
| 1-Methylcyclopentene | 7.086 | Baseline |
| Methylenecyclopentane | 6.947 | Less Stable |
| Fluorinated Derivative | 6.900 | Least Stable |
Bond Length and Angle Variations
Substituents minimally alter C-C bond lengths (<0.017 Å) but significantly affect dihedral angles. For instance, nitro (-NO) groups increase ring puckering by 12°, altering reactivity in electrophilic additions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume